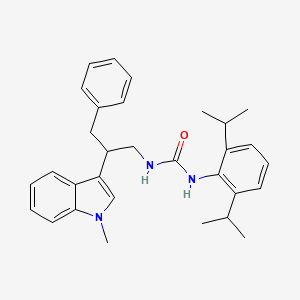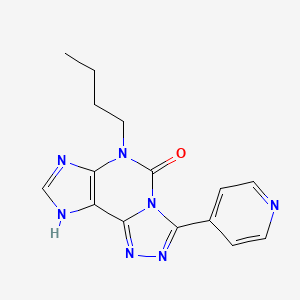
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a synthetic organic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and triazole precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or halogen groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be compared with other triazolopyrimidines and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure, which might confer unique biological activities or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
135446-08-1 |
|---|---|
Formule moléculaire |
C15H15N7O |
Poids moléculaire |
309.33 g/mol |
Nom IUPAC |
6-butyl-3-pyridin-4-yl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
Clé InChI |
XCODJLWYMCHRLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


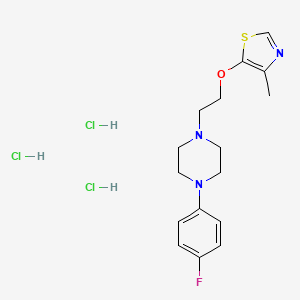
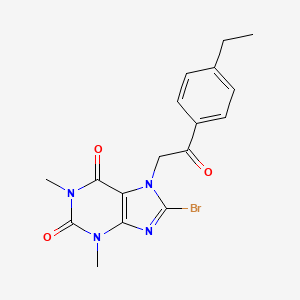
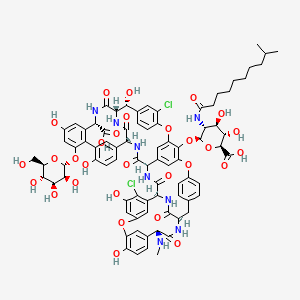
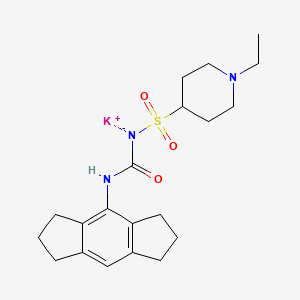
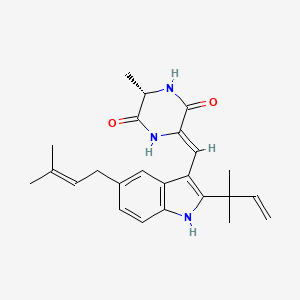

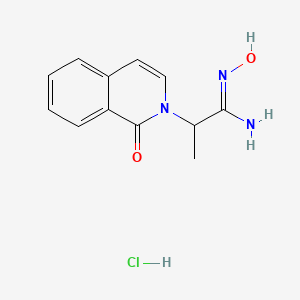
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
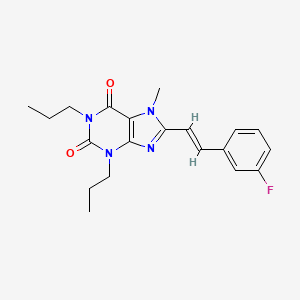
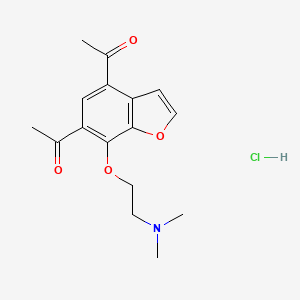

![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
